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Boroxine

Cat. No.: B1236090
M. Wt: 80.4 g/mol
InChI Key: HRTQOWBVAJMMRI-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of the Boroxine Ring System

The investigation into this compound chemistry has a history spanning over 150 years, with interest steadily increasing in recent decades due to their unique and useful properties mdpi.com. Early reports documented the stability of alkylboronic acids under aqueous acidic conditions wiley-vch.de. The first preparation and isolation of a boronic acid was reported in 1860 by Frankland, who obtained ethylboronic acid through the slow oxidation of triethylborane (B153662) wiley-vch.de. Boronic acids are synthesized from primary boron sources like boric acid, which is produced by acidifying borax (B76245) with carbon dioxide wiley-vch.de. Borate esters, key precursors for boronic acid derivatives, are formed by the dehydration of boric acid with alcohols wiley-vch.de.

The existence of a dianhydride of three boronic acid molecules and its adducts with several amines was predicted in the early 1930s by Yabroff clockss.orgnii.ac.jp. The formation of substituted boroxines (cyclo-(RBO)₃, where R is an alkyl or aryl group) from their corresponding boronic acids by dehydration was discovered in the 1930s wikipedia.org. This dehydration can be achieved using a drying agent or by heating under high vacuum wikipedia.org. The parent this compound (cyclo-(HBO)₃) is prepared in small quantities as a low-pressure gas through the high-temperature reaction of water and elemental boron or the reaction of various boranes with O₂ wikipedia.org.

The crystal structure of triphenylthis compound has been analyzed, confirming its nearly flat, regular hexagonal central this compound skeleton with bond angles close to 120° wiley-vch.declockss.orgnii.ac.jp. Early theoretical and experimental studies explored the nature and structure of this compound derivatives wiley-vch.de.

Significance of this compound in Modern Chemical Research

This compound chemistry has gained significant attention in modern research, largely due to the this compound formation reaction being a powerful tool for constructing organized architectures nii.ac.jpresearchgate.net. The reversible nature of this reaction, an entropically favorable dehydration of boronic acids, is crucial researchgate.netacs.org. This reversibility allows for self-correction, leading to materials with potentially unprecedented levels of structural organization and switchable properties nii.ac.jpresearchgate.net. The equilibrium between boronic acids and boroxines can be controlled by the addition or removal of water researchgate.net.

Boroxines are utilized in various fields, including polymer and supramolecular chemistry, and materials science researchgate.net. They are employed in the construction of highly organized self-healing architectures such as dendrimers, covalent organic frameworks (COFs), and receptors for small molecular recognition researchgate.net. This compound-based COFs are a significant area of research, with this compound linkages being used to create crystalline porous materials clockss.orgrsc.org. The dynamic covalent nature of this compound ring construction is exploited in COF development and the formation of hetero-arylboroxines clockss.orgrsc.org.

Boron atoms in boroxines act as Lewis acidic sites with a strong affinity for nitrogen-containing compounds researchgate.net. This Lewis acidity has been a subject of study and contributes to their utility in materials science, such as in materials for lithium-ion batteries, and in the construction of supramolecular structures clockss.org. The interaction between the vacant p-orbitals in boron atoms and the π-electrons in aromatic substituents, like in phenyl-substituted this compound, influences crystal structure wikipedia.org.

Recent research highlights the development of water-stable this compound structures, overcoming the limitation of their hydrolytic instability in aqueous media nih.gov. This advancement opens new avenues for this compound chemistry in aqueous environments, including applications in fluoride (B91410) ion binding and the development of stable hydrogels nih.gov.

Boroxines also find application in organic synthesis, particularly as reagents and catalysts clockss.orgnii.ac.jpresearchgate.net. Trimethylthis compound (B150302), for example, has been shown to be useful for the methylation of aryl halides in Suzuki-Miyaura coupling reactions researchgate.net.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B3O3 B1236090 Boroxine

Properties

Molecular Formula

B3O3

Molecular Weight

80.4 g/mol

InChI

InChI=1S/B3O3/c1-4-2-6-3-5-1

InChI Key

HRTQOWBVAJMMRI-UHFFFAOYSA-N

SMILES

[B]1O[B]O[B]O1

Canonical SMILES

[B]1O[B]O[B]O1

Origin of Product

United States

Fundamental Structural and Electronic Properties of Boroxine

Molecular and Crystal Structures of Boroxine Derivatives

Hexagonal Frameworks

This compound units can serve as building blocks for the construction of extended structures, including hexagonal frameworks. For instance, porous two-dimensional this compound frameworks have been theoretically suggested and experimentally synthesized. researchgate.netresearchgate.net These frameworks consist of B₃O₃ hexagons arranged in a hexagonal pattern. researchgate.netresearchgate.net In some cases, these hexagonal this compound units are linked by covalent B-B bonds, forming structures with six-fold symmetry. researchgate.netresearchgate.netresearchgate.net This arrangement can create porous materials with potential applications in gas adsorption and separation. researchgate.netresearchgate.net

Bond Lengths and Angles Analysis

Analysis of bond lengths and angles within the this compound ring provides crucial insights into its structural characteristics. In the parent this compound (B₃H₃O₃), electron diffraction studies indicate equal B-O distances of approximately 1.376 Å. cdnsciencepub.com For substituted boroxines, these values are comparable. For example, ethyl-substituted this compound has B-O bond lengths of 1.384 Å, while phenyl-substituted this compound exhibits similar B-O bond lengths of 1.386 Å. wikipedia.org These values are generally consistent across different derivatives, suggesting that the substituent has a relatively small effect on the core this compound ring size. wikipedia.org

Bond angles within the this compound ring are typically close to 120°, consistent with the trigonal planar geometry around the boron atoms. clockss.org In triphenylthis compound, the bond angles in the this compound ring are close to 120°. clockss.org Computational studies on various substituted boroxines (with R = H, CH₃, Cl, F, NO₂) show that the O-B-O bond angles can range from 118.9° to 121.1°, depending on the substituent. nih.gov The B-O-B angles are also typically close to 120°. nih.gov Distortions from ideal planarity and bond angles can occur, particularly in adducts where boron becomes tetracoordinated. cdnsciencepub.comdergipark.org.tr

Here is a table summarizing some representative bond lengths and angles in this compound derivatives:

Compound B-O Bond Length (Å) O-B-O Bond Angle (°) B-O-B Bond Angle (°) Source
This compound (B₃H₃O₃) 1.376 ~120 ~120 cdnsciencepub.com
Ethylthis compound 1.384 Not specified Not specified wikipedia.org
Triphenylthis compound 1.386 ~120 ~120 clockss.org
Trimethylthis compound (B150302) 1.387 118.9 121.1 nih.gov
(H₂N)₃B₃O₃ 1.389 120.6 119.4 nih.gov
(F)₃B₃O₃ Not specified 121.1 Not specified nih.gov

Conformational Isomers and Their Energetics

While the this compound ring itself is relatively rigid and planar, this compound derivatives can exhibit conformational isomerism related to the orientation of the substituents attached to the boron atoms, or in more complex structures incorporating this compound rings. For example, in the formation of this compound cages from diboronic acids, the conformational control of the boronic acid building blocks is crucial for efficient self-assembly into specific cage structures. nih.gov The dihedral angles within the building blocks can influence the resulting cage topology. nih.gov Studies on the energetics of different conformers, particularly in the context of cage formation or reactions, highlight the importance of conformational preferences in determining the final structure and stability. nih.gov

Aromaticity and Electronic Delocalization in this compound Systems

The question of aromaticity in this compound systems has been a subject of theoretical and experimental investigation, often drawing comparisons to isoelectronic benzene (B151609). wikipedia.orgaip.org

Theoretical and Experimental Assessment of Aromatic Character

This compound is isoelectronic with benzene and possesses vacant p-orbitals on the boron atoms, which could potentially lead to some degree of aromatic character through π-electron delocalization involving the oxygen lone pairs. clockss.orgwikipedia.org However, the extent of this aromaticity is generally considered to be limited. clockss.orgresearchgate.net

Theoretical studies using methods such as Natural Resonance Theory (NRT) and Nucleus Independent Chemical Shift (NICS) have been employed to assess the aromatic character of this compound and its derivatives. aip.orgresearchgate.net These studies often indicate weak π aromaticity in this compound, less pronounced than in benzene. aip.org For example, NRT analysis suggests that the contribution of conjugated π bonds in this compound is less significant compared to benzene. aip.org

Experimental techniques, such as UV photoelectron spectroscopy (UPS), have also been used to probe the electronic structure and aromaticity of boroxines. researchgate.net Studies on trimethylthis compound using UPS and DFT calculations indicate that the molecule does not possess significant aromatic character or B-O π-bonding, in contrast to related borazine (B1220974) which shows a small degree of aromatic character. researchgate.net

The type of substituent on the this compound ring can also influence its aromaticity. Theoretical studies suggest that electron-withdrawing substituents can contribute positively to the aromaticity of the this compound skeleton, while electron-donating groups may reduce it. researchgate.net

Electronic Character of Boron and Oxygen Atoms

The electronic character of the boron and oxygen atoms within the this compound ring plays a significant role in its properties and reactivity. Boron atoms in boroxines are typically three-coordinate and sp² hybridized, possessing a vacant p-orbital, which makes them Lewis acidic. uncg.eduwikipedia.orgresearchgate.net Oxygen atoms, on the other hand, have two lone pairs of electrons. clockss.org

The interaction between the vacant p-orbitals on boron and the lone pairs on oxygen is central to discussions of B-O π-bonding and electron delocalization in the this compound ring. While some degree of π-interaction exists, it is generally considered to be weaker than the π-bonding in highly aromatic systems like benzene. researchgate.netnih.gov

Experimental and theoretical studies investigating the electronic properties of this compound-metal interfaces, such as triphenylthis compound on a gold surface, have provided insights into the electronic character of the atoms. rsc.orgrsc.org These studies can reveal charge delocalization pathways and the nature of the interaction between the this compound unit and the surface. rsc.orgrsc.org Analysis of core-level binding energies using techniques like X-ray photoelectron spectroscopy (XPS) can also provide information about the electronic environment of the boron and oxygen atoms in this compound derivatives. rsc.orgrsc.org

Lewis Acidity of this compound Derivatives

Boron atoms in boroxines, being sp² hybridized with a vacant p-orbital, act as Lewis acidic sites with a strong affinity for Lewis bases, particularly nitrogen-containing compounds uncg.eduresearchgate.net. The formation of a dative bond between the Lewis acidic boron atom and a Lewis base is a well-understood and highly selective process uncg.edu. This interaction causes a change in the geometry around the boron atom from trigonal planar (sp²) to tetrahedral (sp³) uncg.educore.ac.uk.

Quantification of Lewis Acidity

The Lewis acidity of boron compounds, including this compound derivatives, can be quantitatively evaluated using various methods. One commonly applied method is the Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy mdpi.commagritek.comresearchgate.net. This method involves determining the chemical shift of the ³¹P NMR signal of a probe Lewis base, typically triethylphosphine (B1216732) oxide (TEPO), upon complexation with the Lewis acid mdpi.commagritek.com. The change in the chemical shift (Δδ³¹P) is related to the Acceptor Number (AN), a parameter that quantifies the electrophilicity of the Lewis acid mdpi.commagritek.com. A larger downfield shift in the ³¹P NMR signal of TEPO indicates stronger Lewis acidity magritek.com.

The Lewis acidity can also be described as "global Lewis acidity," which can be measured by the affinity for simple anions like hydroxide (B78521) (OH⁻) or fluoride (B91410) (F⁻) mdpi.com. For boronic acids in aqueous solution, the Lewis acidity is related to their pKₐ values, which quantify their ability to accept a hydroxide ion mdpi.com.

Influence of Substituents on Lewis Acidity

The nature of the substituents attached to the boron atoms in this compound derivatives significantly influences their Lewis acidity nih.govcore.ac.uk. Electron-withdrawing substituents generally increase the Lewis acidity of the boron centers by making them more electron-deficient uncg.edumdpi.com. Conversely, electron-donating groups tend to decrease Lewis acidity clockss.org.

Studies on substituted phenylboronic acids, which are in equilibrium with their corresponding boroxines, have shown that the position and electronic nature of substituents on the phenyl ring impact acidity mdpi.commdpi.com. For instance, the influence of substituents on the dissociation constants of phenylboronic acids is considerably greater than in the case of benzoic acids mdpi.com. Electron-withdrawing fluorine substituents increase the acidity of boronic acids, with the effect being strongest for ortho substitution, potentially due to intramolecular hydrogen bonding mdpi.com. For para substituents, the increase in acidity is less pronounced due to the compensation of inductive and mesomeric effects mdpi.com.

Steric effects also play a role. In ortho-substituted boronic acids, steric hindrance can impede the formation of the tetrahedral boronate anion, leading to lower acidity compared to the corresponding para isomers, unless intramolecular interactions stabilize the tetrahedral form mdpi.commdpi.com.

Research findings indicate that the Lewis acidity of triarylboroxines is influenced by the electronic properties of the aryl substituents. For example, studies comparing trimethylthis compound (Me₃B₃O₃) and triphenylthis compound (Ph₃B₃O₃) have estimated their Lewis acidity using the Gutmann method, interpreting the data in terms of relative π-bonding strength within the ring systems capes.gov.brsoton.ac.uk.

The Lewis acidity of this compound derivatives is crucial for their reactivity, particularly in forming Lewis adducts with bases core.ac.uk. The strength of the adduct formed depends on both the Lewis acidity of the this compound and the basicity of the Lewis base core.ac.uk.

Synthetic Methodologies for Boroxine Compounds

Dehydration-Condensation Routes of Boronic Acids

The most common synthetic route to boroxine compounds involves the dehydration and subsequent condensation of boronic acids (RB(OH)₂). This process results in the formation of a six-membered (RBO)₃ ring and the release of water molecules. nih.gov

Self-Condensation of Organoboronic Acids

Organoboronic acids readily undergo self-condensation to form boroxines. This reaction is a well-known method for synthesizing this compound derivatives. clockss.org For instance, phenylboronic acid can be dehydrated by simple heating to yield triphenylthis compound. clockss.org Even storing phenylboronic acid at room temperature can gradually lead to the formation of the corresponding this compound. clockss.org The self-condensation of boronic acids is a facile protocol and leads to robust structures. mdpi.com This method was historically the first used for the formation of 3D covalent organic frameworks (COFs) and remains widely employed. mdpi.com The dehydration reaction involves the coupling of three B(OH)₂ moieties to form the B₃O₃ this compound ring, releasing three water molecules as a byproduct. rsc.org

Thermodynamic and Kinetic Considerations of this compound Formation

Research has explored the thermodynamic parameters for the formation of various boroxines. For example, the thermodynamic parameters for the formation of phenylthis compound in CDCl₃ were determined by a van't Hoff plot, yielding ΔH = 14.3 kJ mol⁻¹ and ΔS = 37.8 J K⁻¹ mol⁻¹. researchgate.net Studies on tris(4-substituted phenyl)this compound formation have shown that electron-donating groups in the para-position of the phenyl ring can promote this compound formation. researchgate.netnii.ac.jp

The kinetics of this compound formation and related processes, such as the formation of this compound-amine adducts, have also been investigated. Variable temperature NMR experiments have been used to determine activation energies for the association-dissociation processes between boroxines and Lewis bases. nii.ac.jp

Reversibility of this compound Formation and Hydrolysis

The dehydration of boronic acids to form boroxines is a reversible reaction. clockss.orgresearchgate.net Conversely, boroxines can be readily hydrolyzed back to their corresponding boronic acids under wet or aqueous conditions. clockss.orgresearchgate.net This equilibrium between boronic acids and boroxines can be controlled by simply adding or removing water. researchgate.netcore.ac.uk For instance, recrystallizing a this compound from water can yield the corresponding boronic acid. clockss.org This reversible nature of this compound formation and hydrolysis is a key characteristic that has been exploited in various applications, including dynamic covalent chemistry and the development of self-healing materials. nih.govcore.ac.uk

Solvent Effects and Reaction Conditions

Solvent choice and reaction conditions play a significant role in the formation and stability of boroxines. The equilibrium between boronic acids and boroxines in solution is dependent on the solvent and temperature. researchgate.net For example, the equilibrium constant for the formation of phenylthis compound in CDCl₃ is 0.32 M, whereas in THF-d₈, it is significantly lower at 1.60 × 10⁻⁵ M, indicating that the equilibrium is shifted towards the boronic acid in THF. researchgate.net

Azeotropic removal of water is a common technique used to drive the dehydration equilibrium towards this compound formation, often employing a Dean-Stark apparatus. dergipark.org.truncg.edu Heating the corresponding boronic acid in an anhydrous solvent such as carbon tetrachloride or chloroform (B151607) can also lead to this compound formation. nih.gov In some cases, this compound formation can occur even at room temperature, particularly with certain substituents or under specific conditions like those found in microdroplets, where the air-liquid interface can facilitate dehydration. researchgate.netrsc.org The use of drying agents can also promote this compound formation. wikipedia.org

Research has also explored the effect of solvent polarity on the formation of this compound adducts with amines, finding that solvent polarity can influence the enthalpic stabilization of adduct formation. acs.org

Alternative Synthetic Pathways

While the dehydration of boronic acids is the primary method, alternative routes to this compound compounds have been reported.

Reaction of Triorganoboranes with Boric Oxide

Another method for preparing boroxines involves the reaction of triorganoboranes (BR₃) with boric oxide (B₂O₃). This reaction can yield the corresponding this compound in good yield. clockss.orgresearchgate.netntu.edu.sg The synthesis of trialkyl- and triphenylboroxines using this method has been reported. clockss.org Early methods involved reacting trialkylboranes with anhydrous boric oxide in an autoclave at high temperatures (above 300 °C) for extended periods. google.com Later improvements allowed for the reaction to be carried out under reflux conditions, although still requiring significant reaction times. google.com More recent developments have explored alternative reagents, such as metal borates and boron halides, in the reaction with triorganoboranes to achieve shorter reaction times. google.com

Ligand-Assisted Synthesis

Ligand-assisted synthesis is a common strategy for the preparation of boroxines, particularly through ligand-facilitated trimerization of boronic acids researchgate.netnih.gov. Boroxines, similar to boronic acids, can form complexes with Lewis bases such as amines and pyridine (B92270) in a 1:1 stoichiometry nih.gov. The formation of such adducts is thermodynamically favorable, with a larger enthalpy profit compared to the endothermicity of the trimerization process nih.gov. This allows for the high-yield generation of the corresponding this compound without the necessity for aggressive chemical or thermal dehydration nih.gov.

Research has investigated the interactions between boroxines and various ligands. For instance, the adduct of triphenylthis compound with 7-azaindole (B17877) has been studied, revealing hydrogen bonding between the NH of azaindole and the oxygen of the this compound ring, alongside B-N interactions nii.ac.jp. The crystal structure of this adduct provided insights into these interactions nii.ac.jp.

On-Surface Synthesis of this compound-Based Molecules

On-surface synthesis offers a convenient route for introducing specific functionalities by creating this compound-containing molecules directly on a surface units.itmdpi.com. This method leverages the self-condensation of boronic acids, which can lead to the formation of this compound rings mdpi.com. The robustness and nano-sized arrangement of boronic covalent organic frameworks (COFs) have motivated research into transposing their synthesis onto surfaces mdpi.com.

A previously described synthesis protocol on the Au(111) surface has been validated for the on-surface synthesis of this compound-based molecules using different molecular precursors units.itmdpi.com. Studies involving scanning tunneling microscopy (STM) and X-ray spectroscopies have been employed to characterize the morphology and electronic properties of the resulting systems units.itmdpi.com. Density functional theory (DFT) calculations have also been used to assign electronic transitions in the B K-edge absorption spectrum, aiding in the characterization units.itmdpi.com.

The on-surface boronic condensation method has been shown to be applicable to molecules other than triphenylthis compound, paving the way for facile surface functionalization with macromolecules of tailored sizes and compositions mdpi.com. The formation of a 2D covalent framework of this compound rings interconnected by direct B-B bonds has been observed on the Au(111) surface mdpi.com.

Simultaneous construction of multiple linkages, such as imine and this compound linkages, has been explored for the on-surface synthesis of hybrid covalent organic frameworks rsc.org. This involves activating both the Schiff base reaction and the boronic acid dehydration reaction in a single step rsc.org. Highly ordered imine-boroxine hybrid single-layered COFs have been successfully constructed on highly oriented pyrolytic graphite (B72142) (HOPG) using a gas-solid interface reaction method rsc.org.

Synthesis of Substituted and Hetero-Boroxines

Boroxines with various substituents (substituted boroxines) and those formed from different boronic acid precursors (hetero-boroxines) can be synthesized. Substituted boroxines are typically generated by the dehydration/trimerization of their corresponding boronic acids researchgate.net. Hetero-boroxines can be synthesized when the precursor boronic acids possess different R groups researchgate.net.

The formation of boroxines from boronic acids is a dynamic and reversible process that is high-yielding under dehydrating conditions or through ligand-assisted synthesis researchgate.net. This transformation has been utilized in polymer and supramolecular chemistry for constructing organized architectures researchgate.net.

Condensation of pairs of arylboronic acids can yield both homo- and hetero-boroxines in solution researchgate.net. These boroxines can be detected in the gas phase using GC-MS spectrometry researchgate.net. Equilibrium constants for the formation of hetero-boroxines in solution have been determined through NMR spectroscopy by integrating pertinent signals in mixtures of boronic acids researchgate.net.

Microwave-assisted synthesis has been employed for the preparation of boroxines from boronic acids uncg.edu. This single-step condensation reaction of three equivalents of the same boronic acid can yield boroxines in relatively high yields uncg.edu. This approach helps to avoid contamination in the product uncg.edu.

The synthesis of substituted diarylborinic acids and their derivatives has also been explored, often involving the reaction of organometallic reagents with boranes or the reaction of triarylboranes with ligands mdpi.com. While borinic acids are distinct from boroxines, some synthetic strategies for substituted borinic acids involve intermediates or approaches relevant to substituted boron compounds. For example, the reaction of aryllithium species with heteroaromatic boronic esters has been shown to yield substituted boron compounds mdpi.com.

Here is a table summarizing some substituted boroxines and their properties mentioned in the search results:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)PubChem CID
Trimethylthis compound (B150302)C₃H₉B₃O₃125.5378-80 sigmaaldrich.com-38 sigmaaldrich.com574072 fishersci.ca
Triphenylthis compoundC₁₈H₁₅B₃O₃311.7 nih.gov130 fishersci.comNot specified72595 nih.gov
Tributylthis compoundC₁₂H₂₇B₃O₃251.8 nih.govNot specifiedNot specified328715 nih.gov
Trimethoxythis compoundB₃(OCH₃)₃O₃173.53 fishersci.comNot specifiedNot specified66880 fishersci.com

Note: Boiling and melting points may vary depending on the source and measurement conditions.

Reactivity and Mechanistic Investigations of Boroxine

Hydrolysis and Stability in Aqueous Media

Boroxines are formed through the reversible dehydration of boronic acids. This equilibrium is sensitive to the presence of water, which can induce the hydrolysis of the boroxine ring back to the corresponding boronic acid monomers. researchgate.netnih.govclockss.org The equilibrium between boronic acids and boroxines can be controlled by the addition or removal of water. researchgate.net

While boroxines are generally known for their hydrolytic instability, particularly in aqueous environments, recent research has explored the development of water-stable this compound structures. nih.govresearchgate.net For instance, a water-stable this compound structure was discovered that transforms from a dimer upon exposure to water, exhibiting excellent pH stability and water-compatible dynamic covalent bonds. researchgate.net This finding is significant as it breaks the constraint of boroxines typically not being applicable in aqueous media, opening new avenues for research in this compound chemistry. researchgate.net

The stability of boroxines in the presence of water can be influenced by substituents on the boron atoms. Electron-withdrawing groups may accelerate the hydrolysis of boronic anhydrides, leading to smaller equilibrium constants for this compound formation. clockss.org Conversely, electron-donating groups may reduce the reactivity of boron atoms towards water, resulting in larger equilibrium constants. clockss.org

The hydrolysis of this compound can occur even at low temperatures and water partial pressures. rsc.org The rate of hydrolysis can be faster than the rate of condensation depending on the water concentration and temperature. rsc.org

Interactions with Lewis Bases and Anion Receptors

The boron atoms in the this compound ring are Lewis acidic and readily interact with Lewis bases, particularly those containing nitrogen. uncg.eduresearchgate.net This interaction leads to the formation of dative B-N bonds and the generation of adducts. uncg.eduacademicjournals.orgnih.gov

Boron-Nitrogen Dative Bonding and Adduct Formation

The formation of a dative bond between a Lewis acidic boron atom and a Lewis basic amine is a well-understood and highly selective process. uncg.edu Dative bond complexes involving boroxines are well-established in chemical literature. uncg.edu This motif has garnered significant attention for its use in constructing supramolecular systems like polymers, macrocycles, and rotaxanes, where these structures are held together by the weak dative bond interaction. uncg.edu

Studies have shown that arylboronic acids can smoothly form 1:1 amine-boroxine adducts, which are thermodynamically favored over 2:1 or 3:1 adducts. academicjournals.orgacs.orgclockss.org The stability of these this compound-amine adducts is influenced by both electronic and steric factors. tdl.org Primary and secondary aliphatic amines tend to form thermodynamically favorable complexes, while sterically hindered amines show unfavorable adduct formation. tdl.org

The formation of these adducts can be achieved through various methods, including mechanochemically-induced reactions of phenylboronic acid and amines. nih.gov The stoichiometry of the resulting adduct can be controlled by the amine structure and the molar ratio of the reactants. nih.gov

The dative B-N bonds in these adducts possess a strong covalent character, directionality, and a reversible nature, making them unique. nih.gov The robustness of these bonds is significantly dependent on the steric and electronic properties of the interacting components. nih.gov

The crystal structures of this compound-amine adducts have been characterized, revealing the presence of B-N dative bonds and sometimes hydrogen bonding interactions between the amine and the this compound oxygen atoms. academicjournals.orgclockss.org

Interaction with Halide Anions

This compound rings can also interact with halide anions, acting as anion receptors. nii.ac.jpresearchgate.net Computational studies have explored the interactions between halide anions and this compound rings, indicating favorable interactions, particularly with fluoride (B91410) anions. nii.ac.jpresearchgate.net this compound-containing structures, such as cylindrophanes, have been suggested to exhibit high selectivity for fluoride ions. nii.ac.jp

The Lewis acidity of the boron atoms in boroxines makes them effective anion receptors, especially for fluoride (F⁻) in applications like lithium-ion batteries, where they can help improve ionic conductivity. researchgate.netnih.gov Novel fluorinated boroxines have been investigated for their fluoride anion binding capabilities. mst.eduacs.org Studies using NMR and UV-vis spectroscopy have confirmed the binding of fluoride to these fluorinated boroxines, often with a 1:1 stoichiometry. mst.eduacs.org DFT calculations have provided insights into the preferred binding structures of this compound-fluoride complexes. mst.edu

Complexation Studies

Beyond interactions with simple Lewis bases and halide anions, boroxines participate in more complexation studies. Their ability to form dative bonds and act as Lewis acids allows for their incorporation into various complex structures and materials. academicjournals.orgacs.org

This compound-based architectures, including tripodal structures and network structures like covalent organic frameworks (COFs), have been constructed utilizing the reversible formation of boroxines and their interactions with other molecules. researchgate.net The dative boron-nitrogen bond has been used as a motif for reversible, strong, and directed interactions, leading to the efficient self-assembly of organic building blocks into supramolecular cages. uncg.edu

Complexation studies have also involved the use of amine-adducted boroxines as precursors for the formation of metal-carbon bonds, such as gold(III)-carbon bonds. clockss.org In such reactions, the this compound can hydrolyze in situ, and the released nitrogen can coordinate to the metal center before transmetallation occurs. clockss.orgnii.ac.jp

The Lewis acidity of this compound has been a key property explored in complexation studies, leading to the development of various molecular architectures and functional materials. researchgate.netresearchgate.net

Role as Reagents in Organic Synthesis

Boroxines play a significant role as reagents and catalysts in organic synthesis, offering advantages in certain transformations. researchgate.netresearchgate.net Their use as organoboron reagents is particularly notable. nih.gov

Suzuki-Miyaura Coupling Reactions

Triorganoboroxines, especially arylboroxines, serve as alternative reagents to boronic acids in the Suzuki-Miyaura (SM) coupling reaction. clockss.org The Suzuki-Miyaura coupling is a widely applied transition metal-catalyzed reaction for forming carbon-carbon bonds, specifically between an organohalide and an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgmdpi.comwikipedia.org

While boronic acids are commonly used due to their stability and commercial availability, boroxines can also undergo transmetallation with palladium complexes, a crucial step in the catalytic cycle of the Suzuki-Miyaura coupling. rsc.orgresearchgate.netnih.gov The precise mechanism of transmetallation involving boroxines has been studied, and in some cases, boroxines have shown faster transmetallation rates compared to the corresponding boronic acids. nih.gov

Boroxines are formed from boronic acids through dehydration, an entropically favorable process that liberates water. rsc.orgrsc.org Even under nominally anhydrous conditions, this equilibrium exists, and the released water can influence the catalytic cycle by generating hydroxide (B78521) ions that interact with the boronic acid. yonedalabs.com

The use of boroxines in the Suzuki-Miyaura coupling can offer advantages, such as the ability to accurately measure the amount of organoboron reagent, which can be challenging with boronic acids due to their tendency to interconvert with boroxines. clockss.orgnii.ac.jp Boroxines have been found to be effective reagents in reactions with diazo compounds, which can be coupled with aryl and vinyl boroxines in metal-free carbon-carbon homologation reactions. rsc.org

While the exact role of boroxines versus boronic acids in all Suzuki-Miyaura coupling mechanisms is still an area of investigation, their effectiveness as organoboron partners in this fundamental reaction is well-recognized. clockss.orgrsc.orgnih.gov

Metal-Free Carbon-Carbon Homologations with Diazo Compounds

Boroxines have been identified as key intermediates in metal-free carbon-carbon homologation reactions involving diazo compounds and boronic acids. These reactions provide an efficient route for forming new carbon-carbon bonds without the need for transition metal catalysts, which can sometimes be expensive, unstable, or toxic. rsc.orgcam.ac.uk

Computational and experimental studies have indicated that boroxines, rather than the corresponding boronic acids, are likely the reactive species in the homologation with diazo compounds like TMS-diazomethane (TMSCHN₂). rsc.orgcam.ac.ukresearchgate.netcam.ac.ukrsc.org The reaction typically involves the nucleophilic attack of the diazo carbon onto the boron atom of the this compound, followed by a 1,2-migration of the organic group from boron to carbon. organic-chemistry.orgacs.org Subsequent hydrolysis of the intermediate yields the homologated product. organic-chemistry.org

Optimization studies have shown that using boroxines directly, often prepared by dehydration of boronic acids, can lead to efficient and scalable metal-free homologation approaches. rsc.orgcam.ac.ukresearchgate.netcam.ac.uk For instance, the homologation of aryl and vinyl boroxines with TMSCHN₂ has been successfully developed to access TMS-pinacol boronic ester products with good functional group tolerance. rsc.orgcam.ac.ukresearchgate.netcam.ac.uk The addition of a base, such as diisopropylamine, can significantly improve reaction yields, potentially by neutralizing the system and preventing decomposition of the diazo substrate. organic-chemistry.orgacs.org

While organoboranes are known to react rapidly with TMSCHN₂, boroxines also exhibit good reactivity, which correlates well with computational predictions. rsc.orgcam.ac.uk In contrast, pinacol (B44631) and MIDA boranes have shown little to no reactivity under similar conditions. rsc.org

Vinyl and Aryl Sources in Organic Transformations

Boroxines, particularly aryl and vinyl boroxines, serve as valuable sources of vinyl and aryl groups in various organic transformations. Their use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-established. researchgate.netclockss.orgresearchgate.netnih.govrsc.orgmdpi.com

In the context of Suzuki-Miyaura coupling, boronic acids and their corresponding boroxines are in equilibrium and can both act as coupling partners with organic halides or pseudohalides in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.orgmdpi.com Boroxines have been shown to be efficient coupling partners in these reactions. researchgate.netmdpi.com While determining the exact ratio of boronic acid to this compound in the catalytic process can be challenging due to their equilibrium, the use of excess boronic acid is often employed to ensure reaction completion. researchgate.netmdpi.com

Beyond traditional cross-coupling, boroxines have been utilized as vinyl and aryl sources in other transformations. For example, aryl and vinyl boroxines react with α-diazocarbonyl compounds to achieve α-arylation and α-vinylation of carbonyl compounds under mild, metal-free conditions. organic-chemistry.orgsci-hub.se This approach offers an alternative to traditional palladium-catalyzed methods, which often require strong basic conditions. organic-chemistry.org The mechanism is believed to involve the nucleophilic attack of the diazo carbon on the this compound ring, followed by a 1,2-migration of the aryl or vinyl group. organic-chemistry.orgacs.org

Furthermore, boroxines like 2,4,6-trivinylcyclotriboroxane have been employed as equivalents of vinylboronic acid in copper(II)-mediated coupling reactions with phenols to synthesize aryl vinyl ethers. acs.orgresearchgate.net The presence of an amine base in these reactions can lead to the in situ generation of an amine-coordinated this compound, which may play a key role in the reaction pathway. acs.orgresearchgate.net

Dynamic Covalent Chemistry of this compound Bonds

The boron-oxygen (B-O) bonds within the this compound ring are characterized by their dynamic and reversible nature. This property makes boroxines valuable components in the field of dynamic covalent chemistry (DCC). researchgate.netrsc.orguibk.ac.atresearchgate.netrsc.orgcapes.gov.brnih.govresearchgate.netresearchgate.net The reversible formation and cleavage of B-O bonds in boroxines allow for structural reorganization and adaptation in response to external stimuli. rsc.orguibk.ac.atrsc.orgcapes.gov.brresearchgate.net

The equilibrium between boronic acids and boroxines is a prime example of this dynamic nature, easily controlled by the addition or removal of water. clockss.orgresearchgate.net This reversibility is exploited in the construction of covalent organic frameworks (COFs) and other organized architectures, where the dynamic nature facilitates self-correction and the formation of highly crystalline structures. rsc.orguibk.ac.atrsc.orgcapes.gov.brresearchgate.net

The dynamic covalent chemistry of this compound bonds has also been applied in the design of self-healing materials and polymers. researchgate.netresearchgate.netnih.govresearchgate.netrsc.orgmdpi.com Polymeric networks incorporating dynamic this compound bonds can undergo facile bond exchange, allowing for the repair of damage. rsc.orgmdpi.com This dynamic behavior can be influenced by factors such as humidity, enabling self-healing at ambient conditions. nih.gov The combination of dynamic B-O bonds with dative boron-nitrogen coordination has also been explored to enhance the dynamicity and stability of these materials. researchgate.net

Recent discoveries have even led to the development of water-stable this compound structures that maintain dynamic covalent bonds in aqueous media, overcoming a significant limitation in the application of boroxines. researchgate.netresearchgate.net This opens new avenues for research and application of boroxines in biological and aqueous environments. researchgate.netresearchgate.net

The ability of this compound bonds to undergo reversible exchange makes them promising motifs for creating materials with adaptive and responsive properties, ranging from self-healing polymers to advanced functional materials. researchgate.netresearchgate.netrsc.orgcapes.gov.brresearchgate.netresearchgate.netmdpi.com

Advanced Spectroscopic and Computational Characterization of Boroxine

X-ray Diffraction Analysis of Boroxine Structures

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement in crystalline solids, and it has been instrumental in confirming the fundamental structure of the this compound core. Analysis of various this compound derivatives has consistently revealed a near-planar, hexagonal B₃O₃ ring, with internal bond angles approaching the ideal 120° of a regular hexagon. nih.govclockss.org This planarity is a consequence of the trigonal planar geometry adopted by the three-coordinate boron atoms within the ring. wikipedia.org

The substituents attached to the boron atoms have a minimal effect on the core B₃O₃ ring dimensions but significantly influence the crystal packing in the solid state. wikipedia.org For instance, ethyl-substituted this compound features B-O bond lengths of 1.384 Å and B-C bond lengths of 1.565 Å. wikipedia.org Similarly, phenyl-substituted this compound exhibits B-O and B-C bond lengths of 1.386 Å and 1.546 Å, respectively. wikipedia.org

The nature of the substituent dictates the intermolecular interactions. Alkyl-substituted boroxines tend to form simple crystal structures where molecules stack on top of each other, aligning the oxygen atom of one molecule with a boron atom of a neighboring molecule. wikipedia.org This arrangement results in the formation of a tubular structure. wikipedia.org In contrast, the crystal structure of phenyl-substituted boroxines is more complex due to interactions between the vacant p-orbitals on the boron atoms and the π-electrons of the aromatic rings. wikipedia.org This leads to a packing arrangement where the this compound ring of one molecule is stacked between the phenyl rings of adjacent molecules, facilitating π-electron density donation to the electron-deficient boron centers. wikipedia.org

Table 1: Selected Bond Lengths in Substituted Boroxines Determined by X-ray Diffraction
SubstituentB-O Bond Length (Å)B-C Bond Length (Å)
Ethyl1.384 wikipedia.org1.565 wikipedia.org
Phenyl1.386 wikipedia.org1.546 wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly of the ¹¹B nucleus, is a powerful tool for characterizing boroxines in solution and in the solid state. It provides valuable information about the coordination environment and electronic structure of the boron atoms.

The ¹¹B nucleus is a quadrupolar nucleus with a spin of 3/2 and is highly sensitive for NMR studies due to its high natural abundance (80.10%). nsf.govblogspot.com In ¹¹B NMR spectroscopy, the chemical shift is highly indicative of the boron atom's coordination number and bonding environment.

Boroxines, which feature three-coordinate (sp²-hybridized) boron atoms, exhibit characteristic chemical shifts in a specific region of the ¹¹B NMR spectrum. sdsu.edu The cyclic anhydrides of boronic acids, the boroxines, typically show resonances at a slightly lower field (~33 ppm) compared to the corresponding boronic acids or esters (~30 ppm). sdsu.edu The nature of the substituent on the boron atom influences the precise chemical shift. Aryl and vinyl boroxines are generally shifted upfield by approximately 2-4 ppm relative to alkyl derivatives. sdsu.edu This upfield shift is attributed to π-interaction between the p-orbitals of the substituent and the vacant p-orbital on the boron atom. sdsu.edu

A significant change in the ¹¹B chemical shift occurs when the coordination of the boron atom changes from three-coordinate to four-coordinate (sp³-hybridized), for instance, upon the addition of a Lewis base to form an adduct. sdsu.edu This coordination change results in a substantial upfield shift in the spectrum, as the boron nucleus becomes more shielded. nsf.govsdsu.edu

Table 2: Typical ¹¹B NMR Chemical Shifts for Boroxines
This compound TypeTypical Chemical Shift (δ, ppm)Coordination Environment
Alkyl-substituted~33 sdsu.edu3-coordinate (sp²)
Aryl/Vinyl-substituted~29-31 sdsu.edu3-coordinate (sp²)

Variable temperature (VT) NMR spectroscopy is employed to study dynamic processes and equilibria involving boroxines. clockss.orgclockss.org A primary example is the reversible condensation of three boronic acid molecules to form the corresponding this compound and water. clockss.orgnii.ac.jp VT NMR experiments allow for the determination of thermodynamic parameters (enthalpy and entropy) for this equilibrium by monitoring the relative concentrations of the species at different temperatures. clockss.org

VT NMR is also used to investigate the kinetics of Lewis base adduct formation with boroxines. clockss.orgnii.ac.jp In many cases, the exchange between the free this compound and the adduct is fast on the NMR timescale at room temperature, resulting in a single, averaged signal. nii.ac.jp Upon cooling, this exchange can be slowed, leading to the decoalescence of the signal into two distinct resonances representing the coordinated and uncoordinated boron species. nii.ac.jp This allows for the calculation of the activation energy for the coordination bond formation and dissociation. nii.ac.jp

Solid-state NMR (SSNMR) spectroscopy is an essential technique for the characterization of this compound-containing materials that are insoluble or in a solid form, such as covalent organic frameworks (COFs). sci-hub.stmcmaster.canih.gov It provides direct information about the local coordination environment of boron atoms within the material. mcmaster.ca By analyzing the ¹¹B SSNMR spectra, researchers can distinguish between three-coordinate boron atoms in the this compound ring and any four-coordinate boron sites that may be present due to intermolecular interactions or adduct formation. mcmaster.ca

Techniques such as magic-angle spinning (MAS) are used to average out anisotropic interactions and obtain higher-resolution spectra. rsc.orgresearchgate.net Analysis of the quadrupolar line shapes and chemical shift anisotropy (CSA) provides detailed structural information, including the symmetry of the coordination sphere around the boron nucleus. mcmaster.caresearchgate.net This has been used to identify and quantify the boronic acid and its corresponding this compound in solid mixtures. nih.gov

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying the presence of the characteristic B₃O₃ ring in this compound. sci-hub.stacs.org

The B₃O₃ ring of this compound gives rise to several characteristic vibrational modes that can be used as diagnostic markers for its identification. sci-hub.stacs.org These modes have been systematically investigated through a combination of experimental spectroscopy and computational modeling. sci-hub.stacs.org Key diagnostic bands include B-O stretching, B-C stretching, and various ring deformation modes. sci-hub.st

A particularly strong and sharp absorption band, considered characteristic for boroxines, is often observed in the IR spectrum between 680 and 705 cm⁻¹. researchgate.netresearchgate.net Another diagnostic peak corresponding to an out-of-plane vibrational mode of the this compound ring can be found around 734 cm⁻¹. researchgate.net The asymmetric stretching of the B-O bonds within the ring typically appears in the 1350-1410 cm⁻¹ region. sci-hub.stresearchgate.net

Table 3: Diagnostic Vibrational Modes for the this compound (B₃O₃) Ring
Frequency Range (cm⁻¹)AssignmentSpectroscopy
1350 - 1410Asymmetric B-O stretch sci-hub.stresearchgate.netIR
~1250B-O-B in-ring stretch researchgate.netIR
~1080B-H non-apical links (parent this compound) researchgate.netIR
680 - 734Out-of-plane ring mode researchgate.netresearchgate.netIR

Differentiation from Boronic Acids and Boronate Esters

The differentiation of this compound from its related compounds, boronic acids and boronate esters, is crucial for accurate characterization in various chemical contexts, including the analysis of covalent organic frameworks (COFs). Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, in combination with computational modeling, provide the primary means for this distinction.

Systematic investigations have revealed that while some vibrational modes are common across these boron-containing functionalities, specific regions in the IR spectrum offer diagnostic bands to distinguish them. researchgate.netacs.orgnih.gov Vibrations often cited as characteristic for this compound and boronate ester formation, typically in the 1300-1400 cm⁻¹ range, can also be present in boronic acids, leading to potential misinterpretation. nih.govclockss.org A more definitive differentiation can be achieved by analyzing the fingerprint region of the IR spectrum. nih.govclockss.org For instance, the disappearance of characteristic boronic acid vibrations and the appearance of diagnostic this compound vibrations can signal the conversion of a boronic acid to a this compound. acs.org One study identified the disappearance of bands at 1115, 1006, and 803 cm⁻¹ and the emergence of bands at 705 and 678 cm⁻¹ as indicative of this compound formation. acs.org

NMR spectroscopy also offers a powerful tool for distinguishing these compounds. ¹¹B NMR spectroscopy is particularly informative, as the chemical shift is sensitive to the coordination environment of the boron atom. Boroxines typically exhibit a distinct ¹¹B NMR signal compared to their corresponding boronic acids. units.it For example, the this compound of p-toluene boronic acid shows a broader signal than the acid itself. units.it Furthermore, ¹⁷O NMR spectroscopy has been employed to investigate a wide range of phenylboronic acids and their derivatives, including boroxines and boronate esters, with the ¹⁷O chemical shifts providing valuable structural information. nih.gov The chemical shifts in these spectra can be correlated with substituent effects, offering further insight into the electronic environment of the oxygen atoms. nih.gov

Computational methods, such as Density Functional Theory (DFT), have been used in conjunction with experimental spectroscopy to categorize and assign IR bands characteristic to each functionality, thereby improving the accuracy of differentiation. researchgate.netacs.orgnih.gov These combined experimental and computational approaches provide a robust toolkit for the unambiguous characterization of this compound in the presence of its common precursors and related derivatives. researchgate.netacs.orgnih.gov

Spectroscopic TechniqueThis compoundBoronic AcidBoronate EsterKey Differentiating Features
Infrared (IR) Spectroscopy Diagnostic bands in the fingerprint region (e.g., 705 and 678 cm⁻¹) acs.orgCharacteristic vibrations (e.g., 1115, 1006, and 803 cm⁻¹) acs.orgStrong absorption band(s) between 1300 and 1400 cm⁻¹, which can overlap with this compound and boronic acids nih.govclockss.orgDisappearance of boronic acid bands and appearance of specific this compound bands. acs.org Analysis of the fingerprint region is more reliable than the 1300-1400 cm⁻¹ region. nih.govclockss.org
¹¹B NMR Spectroscopy Distinct chemical shift and potentially broader signal compared to the corresponding boronic acid units.itCharacteristic chemical shift units.itChemical shift depends on the ester structureDifferences in chemical shift and signal broadening. units.it
¹⁷O NMR Spectroscopy Specific chemical shifts influenced by the ring structure nih.govChemical shifts sensitive to substituents on the phenyl ring nih.govChemical shifts influenced by the structure of the parent hydroxy compound nih.govCorrelation of chemical shifts with structural and electronic features. nih.gov

Electron Diffraction Studies for Gas-Phase Structures

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the absence of intermolecular forces that are present in the solid or liquid state. This method has been instrumental in elucidating the precise geometry of this compound and its derivatives.

Early electron diffraction studies of this compound (H₃B₃O₃) established that the heavy atoms form a planar six-membered ring with D₃h symmetry. nih.gov The bond angles within the ring were determined to be approximately 120°. nih.gov For trimethylthis compound (B150302) ((CH₃)₃B₃O₃), gas-phase electron diffraction data are in good agreement with computational results, showing an essentially planar ring structure. researchgate.net The reported experimental B-O and B-C bond lengths for trimethylthis compound are 1.39 ± 0.02 Å and 1.57 ± 0.03 Å, respectively. researchgate.net The B-O-B bond angle was reported as 112 ± 4°, though with a significant uncertainty. researchgate.net

These experimental findings are strongly supported by theoretical calculations. For instance, MP2/aug-cc-pVTZ level calculations show B-O and B-C bond lengths of 1.387 Å and 1.563 Å for trimethylthis compound, which are in excellent accord with the GED values. researchgate.net Comparison of the calculated structures of H₃B₃O₃ and (CH₃)₃B₃O₃ reveals that the methyl substitution leads to a slight increase in the B-O bond length (by ~0.006 Å) and a decrease in the O-B-O bond angle (by 1.1°). researchgate.net

The planarity of the this compound ring is a key structural feature confirmed by these studies. The combination of experimental GED data with high-level computational modeling provides a detailed and accurate picture of the gas-phase structure of this compound and its simple alkyl derivatives, which is fundamental to understanding its chemical and physical properties.

CompoundMethodB-O Bond Length (Å)B-C Bond Length (Å)B-O-B Bond Angle (°)O-B-O Bond Angle (°)Ring Geometry
This compound (H₃B₃O₃) GED1.3758 ± 0.0021 nih.govN/A~120 nih.gov~120 nih.govPlanar (D₃h) nih.gov
Trimethylthis compound ((CH₃)₃B₃O₃) GED1.39 ± 0.02 researchgate.net1.57 ± 0.03 researchgate.net112 ± 4 researchgate.netNot reportedEssentially Planar researchgate.net
Trimethylthis compound ((CH₃)₃B₃O₃) MP2/aug-cc-pVTZ1.387 researchgate.net1.563 researchgate.netNot specified~118.9 (calculated from data)Essentially Planar researchgate.net

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling have become indispensable tools for investigating the structure, energetics, and reactivity of this compound. A range of computational methods, from Density Functional Theory (DFT) to high-level ab initio calculations, have been employed to provide detailed insights that complement and often guide experimental studies.

Density Functional Theory (DFT) Calculations for Structures and Energies

Furthermore, DFT calculations have been employed to study the on-surface synthesis of this compound-based molecules. units.it In these studies, DFT is used to calculate the ground-state equilibrium geometry of this compound derivatives and to simulate spectroscopic data, such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectra, to help interpret experimental results. units.it

Ab Initio and Møller-Plesset Perturbation Theory (MP2) for Thermodynamic Parameters

For more accurate determination of thermodynamic parameters, ab initio methods such as second-order Møller-Plesset perturbation theory (MP2) are frequently utilized. These methods have been applied to obtain reliable thermochemical data for the formation of boroxines from the dehydration of aliphatic boronic acids. nih.gov Such calculations have shown that the formation of this compound from boronic acid in the gas phase is an endothermic process. nih.gov

These high-level calculations are crucial for establishing accurate enthalpies of formation (ΔHf) for boroxines. For example, based on MP2 calculations, it has been recommended that the standard enthalpy of formation for this compound (H₃B₃O₃) be revised. acs.org The inclusion of diffuse functions in the basis sets for these calculations has been shown to be critical for accurately describing the changes in bonding during the dehydration reaction. nih.gov

Computational Studies of Reaction Mechanisms

Computational studies, primarily using DFT, have been pivotal in elucidating the mechanisms of reactions involving boroxines. The formation of this compound from the self-condensation of three boronic acid molecules has been a particular focus. researchgate.net These studies have mapped out the reaction pathway, identifying key transition states and intermediates. researchgate.net The mechanism involves a stepwise process where the Lewis acidic character of the boron atom facilitates the formation of a tetrahedral intermediate, which then eliminates a water molecule. researchgate.net This process repeats until the six-membered this compound ring is formed. researchgate.net

Computational investigations have also shed light on the role of boroxines in other chemical transformations, such as metal-free carbon-carbon homologations using diazo compounds. nih.gov These studies have demonstrated that boroxines can exhibit different reactivity compared to their corresponding boronic acids, and have helped to rationalize experimental observations. nih.gov The reversibility of this compound formation and its thermodynamic stability have also been explored through a combination of experimental and computational approaches. clockss.org

NEXAFS Spectroscopy for Electronic Properties

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful experimental technique for probing the electronic structure of molecules, particularly when adsorbed on surfaces. When combined with theoretical calculations, typically DFT-based, NEXAFS provides detailed information about the orientation and electronic coupling of this compound-based molecules at interfaces. units.itmdpi.com

Studies on the on-surface synthesis of this compound have utilized NEXAFS at the B K-edge to characterize the formation of this compound rings. units.it The measured NEXAFS spectra are compared with simulated spectra from DFT calculations to assign the observed electronic transitions to specific molecular orbitals. units.itmdpi.com This approach allows for the identification of the chemical status of the boron atoms and can reveal interactions between the this compound molecule and the underlying substrate. mdpi.com For example, in studies of this compound on gold surfaces, NEXAFS has helped to identify unoccupied molecular orbitals that are hybridized with the metal substrate, indicating a degree of electronic coupling. mdpi.com

Applications of Boroxine in Advanced Materials

Covalent Organic Frameworks (COFs) Based on Boroxine Linkages

This compound-linked Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from the self-condensation of boronic acids. tcichemicals.com These materials are noted for their high porosity, crystallinity, and thermal stability. tcichemicals.comopenreview.net The reversible nature of the this compound linkage formation allows for error correction during synthesis, leading to highly ordered structures. openreview.net this compound was one of the first linkers used in COF design and continues to be integral to the field. openreview.net

Synthesis Strategies for this compound-linked COFs

Several synthetic strategies have been developed to produce this compound-linked COFs, each with distinct advantages.

Solvothermal Synthesis: This is the traditional method, involving heating solutions of multifunctional boronic acids in a sealed vessel at temperatures above 100°C for extended periods. openreview.net

Mechanochemical Synthesis: A more recent and efficient approach involves the rapid, room-temperature synthesis of 2D and 3D this compound COFs through methods like ball milling or resonant acoustic mixing. nih.govconcordia.ca This technique significantly reduces solvent use and reaction time compared to solvothermal methods. nih.govconcordia.ca The use of trimethylthis compound (B150302) as a dehydrating additive has been shown to overcome the hydrolytic sensitivity of the this compound links during this process. openreview.netnih.govconcordia.ca

On-Surface Synthesis: This bottom-up approach allows for the creation of single-layered 2D COFs directly on a substrate, such as a metal surface. units.itmdpi.com The condensation of boronic precursors under ultra-high vacuum conditions leads to the formation of this compound-containing molecules and networks. units.it

Transesterification and Metathesis: A newer approach utilizes the transesterification of pinacol (B44631) aryl boronates with methyl boronic acid or the metathesis of pinacol boronates with protected catechols. acs.org This method employs precursors that are easier to purify, more soluble, and more stable than traditional boronic acids. acs.org

Synthesis StrategyKey FeaturesTypical ConditionsAdvantages
Solvothermal Traditional solution-based method>100°C, extended timeWell-established, good for initial discovery
Mechanochemical Solid-state grinding or mixingRoom temperature, rapidReduced solvent, faster reaction, quantitative yield nih.govconcordia.ca
On-Surface Growth on a substrateUltra-high vacuumFormation of single-layer 2D structures units.it
Transesterification/Metathesis Uses stable boronate ester precursorsVariesEmploys stable, soluble, and easy-to-purify precursors acs.org

Structural Design and Topology of this compound-based COFs

The rational design of boronic acid monomers allows for precise control over the topology and structure of the resulting COF. Both 2D and 3D frameworks can be constructed, leading to materials with tunable porosity and high surface areas. tcichemicals.com

2D this compound-based COFs are formed by the stacking of covalently bonded 2D sheets. tcichemicals.com These layered structures often exhibit high crystallinity. nih.gov The interlayer arrangement and colloidal stabilization of these 2D COFs can be analyzed in detail using techniques like synchrotron X-ray diffraction and high-resolution transmission electron microscopy. nih.govchemrxiv.org

3D this compound-based COFs are constructed from 3D connected frameworks, creating complex, porous architectures. tcichemicals.com For example, COF-102, a 3D this compound COF, has been successfully synthesized via mechanochemistry and exhibits a high surface area of approximately 2,500 m²/g. openreview.netnih.govconcordia.ca The transformation from a 2D to a 3D COF has also been demonstrated through the chemical reconstruction of boronate ester linkages into tetrahedral anionic spiroborate linkages, which involves a complete lattice rearrangement. nih.gov

The topology of this compound-based COFs is determined by the geometry of the boronic acid building blocks. By combining different monomers, frameworks with various pore sizes and network structures can be designed and synthesized. tcichemicals.com

COF TypeDimensionalityLinkageKey Structural FeatureExample
2D COF2DThis compoundStacked layers of 2D sheets tcichemicals.comBPDA COF researchgate.net
3D COF3DThis compound3D connected framework tcichemicals.comCOF-102 openreview.net
Reconstructed COF3DSpiroborateFormed from 2D boronate ester COF nih.govN/A

Electronic Properties and Defects in 2D this compound Networks

2D this compound networks are typically wide and indirect band gap materials. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are employed to analyze their electronic properties. rsc.orgmdpi.com

Band Gap: The electronic band gap of 2D this compound is predicted to be around 5.3 eV. nih.gov The band gap can be influenced by factors such as strain; for instance, tensile strain can decrease the band gap, while compressive strain can increase it under certain conditions. rsc.org

Optical Properties: The wide optical gap of these materials suggests potential applications in ultraviolet (UV) devices, such as photodetectors. nih.gov

Defects: While ideal this compound networks are envisioned with perfect hexagonal symmetry, experimentally synthesized 2D this compound frameworks often exhibit a proliferation of defects. mdpi.com These can include five- and seven-membered rings instead of the ideal six-membered rings, which can introduce curvature to the 2D sheets. nih.gov The presence of these defects prevents the formation of a perfect, long-range ordered 2D network. mdpi.com Computational studies help to understand the electronic structure of these defective frameworks by simulating the NEXAFS spectra of various molecular models. mdpi.com

Supramolecular Chemistry and Self-Assembled Systems

The reversible nature of this compound formation is a powerful tool in supramolecular chemistry for the construction of organized architectures through self-assembly. researchgate.net This reversibility allows for "self-correction" processes, leading to well-defined and thermodynamically stable structures. researchgate.net

Construction of 2D and 3D Molecular Architectures

The self-assembly of rationally designed boronic acids can lead to a variety of discrete and extended molecular architectures.

This compound Cages: Diboronic acids can be designed to self-assemble into nanoscale cages with defined cavities. nih.gov For example, this compound cages of 3-mer, 6-mer, and 12-mer have been constructed from diboronic acids with specific bond angles between the C-B bonds. researchgate.net These cages can have cavities ranging from 1.5 to 2.5 nm in size. researchgate.net

2D and 3D Networks: Beyond discrete cages, boronic acids can form extended 2D and 3D molecular networks. nih.gov These architectures are held together by the same reversible this compound linkages found in COFs, but often form in solution or at interfaces rather than as bulk crystalline solids. pageplace.de The formation of these architectures can be controlled by factors such as the addition or removal of water, which shifts the equilibrium between the boronic acid monomer and the this compound trimer. researchgate.net

Interlocked Molecules and Dendrimers

The principles of boronic acid self-assembly have been extended to the creation of more complex supramolecular structures like interlocked molecules and dendrimers.

Interlocked Molecules: While not directly forming the interlocking components themselves, the foundational principles of self-assembly and reversible covalent chemistry inherent to this compound formation are central to the broader field of constructing mechanically interlocked molecules like catenanes and rotaxanes. nih.gov Boron-based chemistry, in general, has been used to assemble rotaxanes from various building blocks. epfl.ch

Dendrimers: Dendrimers are highly branched, three-dimensional macromolecules. nih.gov Boronic acid-based supramolecular structures have been used to create dendritic architectures. For instance, macrocycles formed from the condensation of boronic acids can serve as cores for the assembly of more complex dendritic structures with multiple peripheral functional groups. epfl.ch

Receptors for Molecular Recognition

The inherent Lewis acidity and the dynamic covalent nature of the this compound ring, which exists in equilibrium with its boronic acid precursors, make it a valuable scaffold for the development of receptors for molecular recognition. researchgate.netresearchgate.net This capability is most prominently utilized in the sensing and binding of saccharides and other molecules containing cis-diol functionalities. nih.govnih.gov

Boronic acids reversibly react with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters. nih.gov This interaction is the cornerstone of their use in molecular recognition. Fluorescent receptors incorporating boronic acid motifs have been designed to target monosaccharides. For instance, a receptor featuring a squarylium fluorophore demonstrates a significant fluorescence enhancement upon forming a boronate ester with saccharides, a process that disrupts the aggregation of the receptor molecules. nih.gov This principle has been applied to develop sensitive detection methods for biological entities, such as labeling and detecting Gram-positive bacteria by targeting the thick layer of saccharides on their cell walls. nih.gov

The structure of the scaffold around the boronic acid or this compound motif profoundly influences its reactivity and binding affinity. nih.gov this compound-based structures can be tailored to create specific binding pockets. Researchers have demonstrated that the on-surface synthesis of this compound molecules can be extended to various precursors, opening pathways to surface functionalization with macromolecules designed for specific recognition processes. units.it These this compound platforms can act as hosts for guest molecules, mediating charge transport at interfaces between organic films and metal substrates. units.it Beyond saccharides, this compound and related boron-containing compounds have been explored for their interactions with G protein-coupled receptors (GPCRs), with derivatives showing high affinity and selectivity for specific receptor subtypes like the A3 adenosine (B11128) receptor (A3AR). mdpi.com

Supramolecular Polymers and Hierarchical Aggregates

The C3-symmetrical structure of the this compound ring makes it an ideal building block for constructing well-ordered, self-assembling systems. tue.nl The reversible formation of this compound from boronic acid precursors is a powerful tool for creating organized architectures, including supramolecular polymers and hierarchical aggregates. researchgate.netclockss.org These materials are of interest because their reversible nature can facilitate self-correction during assembly, leading to highly organized structures and potentially switchable properties. clockss.org

Researchers have successfully developed a supramolecular scaffold based on this compound that forms chiral and ordered one-dimensional supramolecular polymers. tue.nlnih.gov In these systems, this compound monomers are synthesized in situ from boronic acid precursors and then cooperatively polymerize into helical aggregates. nih.govresearchgate.net The stability of these aggregates is maintained by a combination of threefold hydrogen-bonding between peripheral amide units and π-π stacking of the aromatic cores. tue.nlnih.gov The introduction of chiral side chains can effectively bias the helicity of the resulting supramolecular polymer. tue.nl

The dynamic nature of the this compound ring allows for facile functionalization and the creation of adaptive systems. nih.govresearchgate.net For example, the co-condensation of a pyrene (B120774) boronic acid with a chiral boronic acid leads to the formation of chiral pyrene aggregates that exhibit circularly polarized excimer emission. nih.govresearchgate.net This demonstrates the potential for this compound-based supramolecular polymers to serve as a combinatorial platform for developing functional and chemically addressable materials. tue.nl The electron deficiency of the boron atoms in the this compound ring makes them susceptible to nucleophiles, which adds another layer of chemical addressability, though it also imparts sensitivity to hydrolysis. nih.govresearchgate.net

Polymer Chemistry and Dynamic Materials

This compound-Based Vitrimers and Self-Healing Polymers

The dynamic covalent chemistry of the this compound ring is extensively utilized in the creation of vitrimers and self-healing polymers. nih.gov Vitrimers are a class of polymers that combine the properties of thermoplastics and thermosets, exhibiting high stability at service temperatures but allowing for reprocessing and reshaping at elevated temperatures through network rearrangement via exchange reactions. nih.govresearchgate.net The reversible dehydration of boronic acids to form this compound rings, and the subsequent hydrolysis, provides a dynamic mechanism for these materials. researchgate.netnih.gov

This compound bonds serve as dynamic cross-links in various polymer networks, including polysiloxanes and polyurethanes, imparting remarkable self-healing capabilities. researchgate.netmdpi.com For example, a polysiloxane elastomer cross-linked with both imine bonds and this compound structures exhibits excellent self-healing properties at room temperature. mdpi.commdpi.com The synergistic effect of the two types of dynamic bonds allows for rapid recovery of mechanical strength; damaged samples can regain up to 97.8% of their original strength after just two hours of healing. mdpi.commdpi.com Similarly, polyurethanes incorporating phenylboronic acid groups that form dynamic this compound cross-links have shown healing efficiencies of 94% and recycling efficiencies of 93%. acs.org

The healing process in these materials can often be triggered under mild conditions, such as the presence of ambient humidity or gentle heating. nih.govresearchgate.net The dynamic equilibrium between this compound and boronic acid, often facilitated by water, allows for the rearrangement of polymer chains across a damaged interface, leading to repair. nih.govresearchgate.net This chemistry has been used to develop materials ranging from stiff, healable polymers capable of bearing loads more than 450 times their own weight to transparent and stretchable elastomers. researchgate.netmdpi.com

Polymer SystemDynamic Bond(s)Healing ConditionsHealing Efficiency / Strength RecoveryReference
Polydimethylsiloxane (PDMS)Imine & this compoundRoom Temperature, 2h97.8% mdpi.com
Polyurethane (BPU)This compoundMild Conditions (e.g., water spray)94% acs.org
Polysiloxane Elastomer (HPDMS)Imine & this compoundRoom Temperature, 3h96.3% mdpi.com
PDMS NetworkThis compound70°C, 12h with wettingComplete mechanical property recovery researchgate.netresearchgate.net
Glassy Polyurethane (GPU)Hydrogen Bonds & this compoundRoom Temperature, 10 minRecovers to 7.74 MPa tensile strength researchgate.net

Functionalization of Polymer Chains

This compound chemistry provides a versatile method for the functionalization of polymer chains, enabling the introduction of specific properties or reactive sites. This is often achieved through the incorporation of boronic acid moieties into a polymer backbone, which can then undergo dehydration to form intra- or intermolecular this compound cross-links. researchgate.net

A common strategy involves the post-polymerization modification of existing polymers. For instance, arylthis compound-functionalized copolymers have been synthesized by reacting a parent polymer with a suitable boronic acid, such as 4-fluorophenylboronic acid, in the presence of a dehydrating agent like molecular sieves. researchgate.net This approach allows for the controlled introduction of this compound groups onto the side chains of a polymer. The presence of the this compound can be confirmed through spectroscopic methods like infrared spectroscopy. researchgate.net This type of functionalization can be used to modify the physical properties of the polymer or to introduce Lewis acidic sites that can interact with other molecules. researchgate.net

Another approach involves synthesizing polymers from monomers that already contain boronic acid groups. These groups can then be converted to this compound rings, creating cross-linked networks or introducing specific functionalities along the main chain. The introduction of N-coordinated organoboron species, which can stabilize the this compound precursors, offers another pathway to novel polymer materials with unique properties. acs.org This functionalization is crucial for developing advanced materials, including sensors, self-healing systems, and materials for biomedical applications. acs.org

This compound Polymers as Adsorbents

Boron-based covalent organic polymers (COPs), particularly those linked by this compound rings, have emerged as highly effective adsorbents due to their unique structural and chemical properties. rsc.orgrsc.org These this compound-linked COPs (B-COPs) possess porous structures and electron-deficient boron atoms, which facilitate strong interactions with various molecules. rsc.orgrsc.org

A key application of B-COPs is in sample preparation and extraction for analytical purposes. Researchers have synthesized B-COPs containing carbon chains and immobilized them on a micro-scaffold for use in stir bar sorptive extraction (SBSE). rsc.orgrsc.org This method was successfully applied to separate and detect active anthraquinones, such as rhein (B1680588) and emodin, from complex biological matrices like rat serum. rsc.org The high adsorption capacity of the B-COPs enabled highly sensitive detection, with low limits of detection (0.006 ng mL⁻¹). rsc.orgrsc.org The interactions responsible for the selective adsorption include hydrogen bonding and electrostatic interactions between the this compound/boronic acid groups of the polymer and the carboxyl and hydroxyl groups of the target molecules. rsc.org

A significant challenge for boron-based adsorbents is their hydrolytic stability, as the B-O bonds can be susceptible to degradation in humid environments. rsc.org To overcome this, strategies have been developed to stabilize the this compound rings. One effective method is the use of (3-aminopropyl)triethoxysilane, which not only catalyzes the formation of the this compound rings but also anchors the B-COPs to a substrate and enhances their stability. rsc.orgrsc.org These stabilized B-COPs exhibit good reproducibility, selectivity, and recyclability, making them robust materials for adsorption applications. rsc.org

AdsorbentTarget AnalytesApplication MethodLimit of Detection (LOD)Reference
This compound-linked COPs (B-COPs) on a microcapRhein, EmodinStir Bar Sorptive Extraction (SBSE)0.006 ng mL⁻¹ rsc.orgrsc.org

Electrolyte Materials for Battery Applications

This compound compounds have been investigated as functional additives in electrolytes for lithium-ion batteries (LIBs) to enhance battery performance, particularly in high-voltage applications. acs.org The primary role of these additives is to decompose preferentially on the cathode surface to form a stable and robust cathode electrolyte interphase (CEI). acs.org This protective layer mitigates the continuous decomposition of the electrolyte and reduces interfacial side reactions, which are major causes of capacity fading and poor cycling stability in high-voltage cells. acs.org

One such additive, 2,4,6-tris(4-fluorophenyl)cyclo-boroxine (PFTB), has been shown to significantly improve the performance of LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathodes. acs.org When added to the electrolyte, PFTB helps form an ultrathin, boron-rich CEI membrane. acs.org This B-rich layer stabilizes the interface, leading to improved cycling stability and rate capability. acs.org For example, a battery with 1.0 wt% PFTB in the electrolyte retained 89.0% of its initial capacity after 200 cycles at a high voltage of 4.3 V, compared to only 64.3% retention for the standard battery without the additive. acs.org Similarly, 2,4,6-triphenyl this compound has been used to construct a low-impedance interface on NCM811 cathodes. acs.org

The B-O bonds in this compound compounds can also form complexes with lithium ions, which may increase the density of available Li⁺ in the electrolyte and enhance its ionic conductivity. acs.org The combination of fluorine and this compound in a single molecule, as in PFTB, is particularly effective. The fluorine component helps form a denser and more conductive CEI, while the this compound contributes to the formation of a stable, boron-rich protective film. acs.org These effects collectively lead to superior electrochemical performance and longer battery life.

Electrolyte AdditiveCathode MaterialOperating VoltageCapacity Retention (after 200 cycles)Reference
None (Standard)LiNi₀.₈Co₀.₁Mn₀.₁O₂4.3 V64.3% acs.org
1.0 wt% PFTBLiNi₀.₈Co₀.₁Mn₀.₁O₂4.3 V89.0% acs.org

Boron-Containing Materials for Catalysis

This compound and its parent compounds, boronic acids, serve as foundational building blocks in the development of advanced boron-containing materials for catalysis. The inherent Lewis acidity of the boron centers in the this compound ring, coupled with the compound's structural characteristics, allows for its use as a precursor in creating sophisticated catalytic systems. clockss.orgnii.ac.jp These systems range from heterogeneous metal-free catalysts to highly reactive homogeneous Lewis superacids, each leveraging the unique electronic properties of boron.

Borocarbonitride Materials as Metal-Free Catalysts

Borocarbonitride (BCN) materials are a class of two-dimensional compounds that incorporate boron, carbon, and nitrogen atoms into a single lattice. wikipedia.org These materials are gaining significant attention as highly effective metal-free catalysts due to their tunable bandgaps, high surface areas, and unique electronic properties. wikipedia.orgnih.gov The synthesis of BCN often involves the high-temperature reaction of a boron source with carbon and nitrogen precursors. wikipedia.org

Boronic acids, which exist in equilibrium with their corresponding boroxines, are frequently used as the boron source in these syntheses. nii.ac.jpwikipedia.org For instance, the solid-state reaction of boric acid (the simplest boronic acid) with nitrogen- and carbon-rich compounds like urea (B33335) or melamine (B1676169) is a common method for producing BCN materials. wikipedia.orgresearchgate.netmdpi.com During this process, the boric acid undergoes dehydration to form this compound intermediates prior to reacting and incorporating into the final BCN structure at elevated temperatures. The choice of precursors and synthesis conditions allows for precise control over the B/C/N ratio, thereby tuning the material's catalytic properties. wikipedia.org

Research has demonstrated that in certain metal-free coupling reactions, the this compound is the reactive intermediate rather than the boronic acid itself. nih.govrsc.org BCN materials synthesized using this chemistry exhibit impressive performance in a variety of catalytic applications, including the electrochemical reduction of nitrogen to ammonia, a critical process for sustainable fertilizer production. nih.gov The catalytic activity is attributed to the synergistic effects between the boron, nitrogen, and carbon atoms, which create unique active sites within the material's structure. nih.gov

Table 1: Synthesis and Properties of Borocarbonitride (BCN) Materials

PrecursorsSynthesis MethodKey Structural FeaturesCatalytic Application ExampleSource(s)
Boric acid, Urea, Activated CharcoalSolid-state reaction at high temperatureHigh surface area, Stone-Wales defectsGas absorption (CO₂, CH₄) wikipedia.org
Boric acid, 2,4,6-Tri(2-pyridyl)-1,3,5-triazine, Ethylene glycolSolvothermal synthesis at 250 °CThin, graphite-like sheets with B-C, B-N, C-C, and C-N bondsEnergy storage (supercapacitors) nih.gov
Boric acid, MelamineThermal treatment under nitrogenBoron-doped graphitic carbon nitride (g-C₃N₄)Decarbonization technologies mdpi.com
4-Pyridylboronic acidOne-step calcinationLayered-stacked ultrathin nanosheetsBiosensing platforms rsc.org

Design of Boron Lewis Superacids for Catalytic Applications

Lewis superacids are exceptionally strong Lewis acids that can surpass the acidity of benchmark compounds like antimony pentafluoride (SbF₅). sci.news These powerful catalysts are capable of activating and breaking very strong chemical bonds, such as carbon-fluorine (C-F) and sulfur-fluorine (S-F) bonds, which are typically inert. sci.newsd-nb.info A novel strategy for designing these potent catalysts involves modulating the Lewis acidity of a boron center by attaching a redox-active ligand.

This design is often realized using ferrocenyl-substituted boranes and boronic esters as precursors. d-nb.infonih.gov Boronic esters are direct derivatives of boronic acids, which are intrinsically linked to boroxines through a dehydration equilibrium. The synthesis starts with these this compound-derived precursors, which are then functionalized with a ferrocenyl group. d-nb.info The resulting ferrocenyl borane (B79455) exhibits moderate Lewis acidity. However, a one-electron oxidation of the iron center in the ferrocenyl moiety to a ferrocenium (B1229745) cation causes a dramatic increase in the compound's electrophilicity. d-nb.infonih.gov This oxidation event significantly enhances the Lewis acidity of the attached boron center, elevating it into the superacidic regime. d-nb.info

These redox-switchable boron Lewis superacids have demonstrated remarkable catalytic activity. They can effectively catalyze reactions involving the cleavage of robust C-F bonds for subsequent functionalization, offering new pathways for synthesizing complex molecules and valorizing fluorinated compounds. d-nb.inforesearchgate.net The ability to generate the highly reactive superacid in situ through an electrochemical process provides a practical advantage, simplifying the handling and application of these potent catalysts. sci.newsd-nb.info

Table 2: Catalytic Performance of Ferrocenium-Derived Boron Lewis Superacids

Catalyst PrecursorReaction TypeSubstrateProduct YieldKey FindingSource(s)
Ferrocenyl-B(C₆F₅)₂C-F Bond ArylationBenzyl fluoride (B91410) + Mesitylene97%Oxidation to the ferrocenium state is essential for catalytic activity. d-nb.inforesearchgate.net
Ferrocenyl-B(C₆Cl₅)₂C-F Bond Reduction(Trifluoromethyl)benzeneQuantitativeThe highly Lewis acidic borane activates all three C-F bonds for reduction. d-nb.inforesearchgate.net
Ferrocenyl-B(C₆F₅)₂S-F Bond FunctionalizationPentafluorosulfanyl benzene (B151609)78-89% (as protected thiol)First catalytic conversion of SF₅ groups into new C-S bonds. d-nb.inforesearchgate.net

Future Directions and Emerging Research Areas in Boroxine Chemistry

The field of boroxine chemistry is experiencing a renaissance, driven by the unique properties of the this compound ring—a six-membered heterocycle of alternating boron and oxygen atoms. The reversible nature of its formation from boronic acids, a prime example of dynamic covalent chemistry, has positioned this compound as a key building block for advanced materials. Researchers are actively exploring new synthetic methods, deeper mechanistic understanding, and novel applications, pushing the boundaries of materials science, supramolecular chemistry, and computational design.

Q & A

Q. What are the standard experimental protocols for synthesizing boroxine, and what factors influence its formation efficiency?

this compound is typically synthesized via dehydration of boronic acids under controlled conditions. Key factors include temperature, solvent selection (e.g., anhydrous toluene), and catalysts (e.g., molecular sieves). The reversibility of this compound formation necessitates strict moisture control, as water can hydrolyze the B–O bonds . For reproducibility, ensure reaction vessels are thoroughly dried and monitor reaction progress using techniques like Fourier-transform infrared spectroscopy (FTIR) to track boronic acid consumption .

Q. Which analytical techniques are most reliable for characterizing this compound structure and purity?

A combination of nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C), X-ray diffraction (XRD), and mass spectrometry (MS) is recommended. For example, ¹¹B NMR can distinguish this compound (δ ~18 ppm) from boronic acid precursors (δ ~30 ppm). Ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-ESI-MS) is critical for minimizing this compound decomposition and detecting byproducts like solvent adducts . XRD confirms crystallinity, particularly in covalent organic frameworks (COFs) .

Q. How does this compound’s Lewis acidity compare to other boron-based compounds, and how is this property quantified experimentally?

this compound exhibits moderate Lewis acidity due to its trigonal planar boron centers. This can be quantified using Gutmann-Beckett acceptor numbers or via titration with Lewis bases (e.g., pyridine) monitored by ¹¹B NMR. Comparative studies with boronic esters or B(OH)₃ should include computational DFT analysis to validate experimental trends .

Advanced Research Questions

Q. What methodologies address contradictions between computational predictions and experimental observations in this compound’s thermodynamic stability?

Discrepancies often arise from solvent effects or kinetic vs. thermodynamic product dominance. To resolve this, combine calorimetry (e.g., isothermal titration calorimetry) with DFT calculations using solvation models (e.g., COSMO-RS). Re-evaluate reaction conditions (e.g., temperature gradients) to isolate equilibrium states .

Q. How can this compound’s dynamic covalent chemistry be leveraged for designing self-healing polymers or stimuli-responsive materials?

this compound’s reversible B–O bonds enable applications in adaptive materials. Methodologies include:

  • Incorporating this compound into polymer backbones and monitoring bond reassembly under humidity via in situ FTIR or rheology .
  • Designing this compound-metamorphic systems (e.g., tetrahedral-to-bipyramidal transitions) using conformationally flexible boronic acid precursors, validated by small-angle X-ray scattering (SAXS) .

Q. What strategies optimize this compound-based COFs for enhanced porosity and catalytic activity?

  • Pore Engineering : Vary boronic acid linker symmetry (e.g., phenyl diboronic acid vs. triphenylene derivatives) and monitor BET surface area changes. COF-5, for instance, achieves 1590 m²/g surface area via eclipsed layer stacking .
  • Catalytic Functionalization : Post-synthetic modification (PSM) with transition metals or organocatalysts. Characterize active sites using X-ray photoelectron spectroscopy (XPS) and test catalytic efficiency in cross-coupling reactions .

Q. How do hetero-boroxines (e.g., B–N or B–S analogues) differ in reactivity, and what synthetic challenges must be addressed?

Hetero-boroxines require precise stoichiometric control to avoid phase separation. Synthesis involves substituting oxygen with heteroatoms (e.g., NH groups) under inert atmospheres. Characterization challenges include distinguishing B–N vibrations via Raman spectroscopy and assessing stability via thermogravimetric analysis (TGA) .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s hydrolytic stability in different solvent systems?

  • Controlled Experiments : Compare hydrolysis rates in polar (e.g., H₂O/THF mixtures) vs. nonpolar solvents using ¹¹B NMR kinetics.
  • Computational Modeling : Apply Marcus theory to evaluate solvent reorganization energy’s role in hydrolysis .

Q. What statistical approaches are recommended for validating this compound’s role as a catalyst in multi-step organic syntheses?

Use multivariate analysis (e.g., PCA) to deconvolute this compound’s catalytic contribution from side reactions. Control experiments with boronic acid inhibitors (e.g., added H₂O) and kinetic isotope effects (KIEs) can isolate mechanistic pathways .

Methodological Best Practices

  • Reproducibility : Document solvent purity, humidity levels, and catalyst loadings. Share raw spectral data and crystallographic files as supplementary information .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and advanced microscopy (e.g., TEM for COF morphology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.